Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate
Description
Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a piperidine-piperazine hybrid compound featuring a benzylsulfonyl substituent on the piperazine ring and an ethyl carboxylate group on the piperidine moiety. This structure combines the conformational flexibility of piperidine/piperazine systems with the electron-withdrawing and steric effects of the sulfonyl group, making it a candidate for pharmacological studies, particularly in receptor modulation. Its synthesis likely involves reductive amination (as seen in analogous compounds) followed by sulfonylation of the piperazine nitrogen .
Properties
Molecular Formula |
C19H29N3O4S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4S/c1-2-26-19(23)21-10-8-18(9-11-21)20-12-14-22(15-13-20)27(24,25)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3 |
InChI Key |
IVRDAZLJPGZNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidine-1-carboxylate Intermediate
Starting Material : Ethyl piperidine-4-carboxylate or its hydrochloride salt.
Procedure :
- Esterification : Ethyl piperidine-4-carboxylate is synthesized via esterification of piperidine-4-carboxylic acid with ethanol in the presence of H₂SO₄ or HCl.
- Chlorination : The 4-position is activated with a leaving group (e.g., mesylate or tosylate) for subsequent substitution. For example, treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields ethyl 4-(methylsulfonyl)piperidine-1-carboxylate.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux, 6 h | 85% | |
| Mesylation | MsCl, DCM, Et₃N, 0°C to RT, 2 h | 92% |
Synthesis of 4-(Benzylsulfonyl)piperazine
Starting Material : Piperazine.
Procedure :
- Benzylation : Piperazine reacts with benzyl bromide in DMF/K₂CO₃ to form 1-benzylpiperazine.
- Sulfonation : The benzyl group is sulfonated using benzylsulfonyl chloride (C₆H₅CH₂SO₂Cl) in DCM with Et₃N as a base.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C, 12 h | 78% | |
| Sulfonation | Benzylsulfonyl chloride, Et₃N, DCM, RT, 4 h | 65% |
Coupling of Piperidine and Piperazine Moieties
Procedure :
- Nucleophilic Substitution : Ethyl 4-(methylsulfonyl)piperidine-1-carboxylate reacts with 4-(benzylsulfonyl)piperazine in DMF/K₂CO₃ at 80°C.
- Purification : The product is isolated via column chromatography (SiO₂, EtOAc/hexane).
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 24 h | |
| Yield | 60–68% | |
| Purity (HPLC) | >98% |
One-Pot Tandem Approach
Reductive Amination and Sulfonation
Starting Materials :
- Ethyl 4-oxopiperidine-1-carboxylate
- Benzylsulfonamide
Procedure :
- Reductive Amination : Ethyl 4-oxopiperidine-1-carboxylate reacts with benzylsulfonamide in the presence of NaBH₃CN/MeOH to form the secondary amine.
- Cyclization : The intermediate undergoes cyclization with 1,2-dibromoethane in acetonitrile/K₂CO₃ to form the piperazine ring.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT, 12 h | 55% | |
| Cyclization | 1,2-Dibromoethane, K₂CO₃, MeCN, 70°C, 6 h | 48% |
Alternative Routes via Mitsunobu Reaction
Mitsunobu Coupling
Starting Materials :
- Ethyl 4-hydroxypiperidine-1-carboxylate
- 4-(Benzylsulfonyl)piperazine
Procedure :
- Mitsunobu Reaction : The hydroxyl group of ethyl 4-hydroxypiperidine-1-carboxylate is displaced using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 8 h | |
| Yield | 72% | |
| Solvent | THF |
Optimization and Challenges
Common Side Reactions
- Over-sulfonation : Mitigated by stoichiometric control of benzylsulfonyl chloride.
- Ester Hydrolysis : Avoided by using anhydrous conditions during carboxylate formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise Substitution | High purity, scalable | Multi-step, longer reaction time | 60–68% |
| One-Pot Tandem | Fewer intermediates | Lower overall yield | 48–55% |
| Mitsunobu Reaction | Mild conditions | Costly reagents (DEAD, PPh₃) | 72% |
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperazine derivatives, and various substituted esters.
Scientific Research Applications
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an agonist or antagonist at dopamine receptors, particularly the D2 and D3 subtypes. This interaction modulates the activity of these receptors, influencing neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Key Structural Variations:
- Piperazine Substituents: Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3, ): Replaces the benzylsulfonyl group with a 2-methoxyphenyl moiety. The methoxy group enhances π-π stacking with aromatic residues in receptor binding pockets, as observed in docking studies . This modification is critical for adenosine A2A receptor inverse agonism . Ethyl 4-((4-chlorophenyl)sulfonyl)-6-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (): Contains dual sulfonyl groups on a benzooxazine scaffold, increasing electronegativity and metabolic stability compared to monosulfonyl derivatives .
- Piperidine Modifications: Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate (): Replaces the piperazine-sulfonyl unit with a methylcarbamoyl-methylamino group, reducing steric bulk but enhancing solubility via amide hydrogen bonding .
Pharmacological and Physicochemical Properties
Key Observations:
- Benzylsulfonyl vs. ~2.8 for Compound 3) .
- Aminoethyl vs. Sulfonyl (Compound 37): The aminoethyl group in Compound 37 facilitates stronger hydrogen bonding with adenosine receptors, whereas the sulfonyl group in the target compound may favor interactions with polar kinase domains .
- Dual Sulfonyl vs. Monosulfonyl (): Dual sulfonyl groups enhance metabolic stability but may limit blood-brain barrier penetration due to increased polarity .
Research Findings and Implications
- Synthetic Accessibility :
The target compound’s synthesis parallels methods for Compound 3 (), but benzylsulfonyl introduction likely requires additional steps, such as sulfonylation of a piperazine intermediate using benzylsulfonyl chloride . - Biological Relevance :
Piperidine-piperazine hybrids are privileged scaffolds in CNS drug discovery. The benzylsulfonyl group’s electron-withdrawing nature may enhance binding to kinases (e.g., PI3K or MAPK) or GPCRs, as seen in sulfonamide-containing drugs . - Challenges : High molecular weight (>400 g/mol) and lipophilicity (LogP >3) may limit pharmacokinetic optimization, necessitating prodrug strategies or formulation enhancements .
Biological Activity
Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a compound of considerable interest due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C18H27N3O4S
- Molecular Weight : 373.48 g/mol
- CAS Number : Not available
The compound features a piperidine core substituted with a benzylsulfonyl group and an ethyl carboxylate moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly those in the central nervous system. The benzylsulfonyl group is hypothesized to enhance binding affinity to target receptors, potentially leading to modulation of dopaminergic and serotonergic pathways.
Antidepressant and Anxiolytic Effects
Studies have shown that piperazine derivatives exhibit antidepressant and anxiolytic activities. For instance, a related compound demonstrated significant binding affinity to serotonin receptors, which are crucial in mood regulation. This compound may share similar properties, making it a candidate for further exploration in treating mood disorders.
Antagonistic Properties
The compound has been investigated for its antagonistic effects on specific receptors. For example, it has been linked to P2Y12 receptor antagonism, which is relevant in cardiovascular therapies. This receptor plays a role in platelet aggregation; thus, antagonists can be beneficial in preventing thrombotic events.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
- Study on P2Y12 Receptor Antagonism :
- Dopamine Receptor Binding :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various piperazine derivatives compared to this compound:
| Compound | Receptor Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | P2Y12 | TBD | Antagonist |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 | 0.057 | Agonist |
| N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro... | P2Y12 | TBD | Antagonist |
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate, and what methodological considerations are critical?
The compound can be synthesized via reductive amination of a ketone precursor followed by functionalization. For example, ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (a structural analog) was prepared by reductive amination of a commercially available ketone, yielding an intermediate that underwent microwave-assisted hydrolysis to enhance reaction efficiency . Key considerations include:
- Use of catalysts like sodium triacetoxyborohydride (STAB) for reductive amination.
- Microwave conditions (e.g., 100–120°C, 30–60 minutes) to accelerate hydrolysis and improve purity.
- Purification via column chromatography or recrystallization to achieve >98% purity.
Q. How should researchers handle and store this compound to ensure stability during experiments?
Stability is influenced by storage conditions and chemical compatibility:
Q. What analytical methods are suitable for characterizing this compound and assessing purity?
Reverse-phase HPLC is recommended, with method development guided by:
- Mobile phase : Methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) .
- Detection : UV absorption at 210–254 nm for piperazine/piperidine derivatives.
- Validation : System suitability tests for resolution, tailing factor, and theoretical plates per pharmacopeial standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in analogs of this compound?
Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) during reductive amination to reduce side reactions .
- Catalyst screening : Test alternatives to STAB, such as polymer-supported borohydrides, for easier purification .
- Microwave vs. conventional heating : Compare reaction times and yields; microwave methods often reduce time by 50–70% .
Q. How can conflicting data on reaction yields or purity from different synthesis protocols be reconciled?
Discrepancies may arise from:
- Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidation derivatives) .
- Purification techniques : Compare column chromatography vs. preparative HPLC efficiency in removing specific impurities .
- Scale differences : Pilot-scale reactions may have lower yields due to heat/mass transfer limitations vs. small-scale microwave setups .
Q. What mechanistic insights exist for reactions involving the piperazine and piperidine moieties in this compound?
Key reaction pathways include:
- Nucleophilic substitution : The benzylsulfonyl group may act as a leaving group in SN2 reactions under basic conditions .
- Oxidation : Piperazine rings can form N-oxides under oxidative conditions, altering pharmacological activity .
- Probing methods : Use isotopic labeling (e.g., deuterated solvents) in NMR or HRMS to track reaction intermediates .
Q. How can researchers design biological assays to evaluate this compound’s potential neuropharmacological activity?
Follow methodologies from dopamine receptor agonist studies:
- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]spiperone) to measure affinity for D2/D3 receptors .
- Functional assays : Assess cAMP modulation in transfected HEK cells .
- In vivo models : Test locomotor activity in Parkinson’s disease rodent models, monitoring dose-response relationships .
Q. What strategies are recommended for resolving stereochemical uncertainties in derivatives of this compound?
Q. How should researchers troubleshoot low yields or unexpected byproducts during synthesis?
- Byproduct identification : Employ LC-MS or GC-MS to detect intermediates (e.g., overoxidized or dimerized species) .
- Reagent quality : Ensure anhydrous conditions and fresh reducing agents to prevent side reactions .
- Process monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
